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Compound of Interest

Compound Name: 2-Fluoro-3-(trifluoromethyl)anisole

Cat. No.: B121695 Get Quote

2-Fluoro-3-(trifluoromethyl)anisole (CAS No. 151868-17-6) is a highly functionalized

fluorinated aromatic ether.[1] Its structure, featuring a methoxy group, a fluorine atom at the 2-

position, and a potent electron-withdrawing trifluoromethyl (CF₃) group at the 3-position, makes

it a molecule of significant interest.[1] The strategic placement of these substituents imparts

unique electronic characteristics that are highly sought after in the fields of pharmaceutical and

agrochemical development.[1] In medicinal chemistry, the incorporation of fluorine and

trifluoromethyl groups is a well-established strategy to enhance a drug candidate's metabolic

stability, membrane permeability, and binding affinity.[2][3] The CF₃ group, in particular, can

increase lipophilicity and block metabolic oxidation, while the C-F bond can improve stability

and modulate the acidity of nearby functional groups.[3][4] This guide provides a

comprehensive overview of the core physicochemical properties of 2-Fluoro-3-
(trifluoromethyl)anisole, offering field-proven insights into its characterization and application.

Core Physicochemical Properties
The fundamental physical and chemical properties of a compound are the bedrock of its

application in synthesis and material science. The data for 2-Fluoro-3-
(trifluoromethyl)anisole is summarized below.
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Property Value Source(s)

CAS Number 151868-17-6 [1][5]

Molecular Formula C₈H₆F₄O [1][6]

Molecular Weight 194.13 g/mol [1]

Appearance Colorless to pale yellow liquid [1]

Flash Point 71°C (160°F) [6]

Refractive Index 1.4370 [6]

Purity ≥99% (Lab Grade) [1]

Storage Temperature 2-8°C [6]

Structural Elucidation & Spectroscopic Profile
The precise arrangement of atoms and their electronic interactions define the reactivity and

utility of 2-Fluoro-3-(trifluoromethyl)anisole. Spectroscopic analysis is the primary means of

confirming this structure and assessing purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for the structural confirmation of fluorinated organic compounds.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the

aromatic protons and the methoxy group protons. The aromatic signals will exhibit complex

splitting patterns due to coupling with both the adjacent fluorine atom and other aromatic

protons. The methoxy group will appear as a singlet, typically in the range of 3.8-4.0 ppm.

¹³C NMR: The carbon spectrum will show distinct signals for each of the eight carbon atoms.

The carbon atoms directly bonded to fluorine will show characteristic coupling (¹JC-F), and

the trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine

atoms.

¹⁹F NMR: This is a critical technique for this molecule. Two distinct signals are expected: one

for the single fluorine atom on the aromatic ring and another for the trifluoromethyl group.
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The CF₃ group typically appears at a chemical shift around -60 to -65 ppm relative to a

CFCl₃ standard.[7] The chemical shift of the aromatic fluorine will be distinct, providing

unambiguous confirmation of its presence and electronic environment.[8]

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular

weight and fragmentation pattern, which serves as a molecular fingerprint.

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of approximately 194.

Key Fragmentation Pathways: The fragmentation of fluorinated compounds can be complex.

[9][10] Common fragmentation patterns for this molecule would likely involve the loss of a

methyl radical (•CH₃) from the methoxy group to yield a fragment at m/z 179, or the loss of

the trifluoromethyl radical (•CF₃) to give a fragment at m/z 125. The stability of the resulting

carbocations dictates the most probable fragmentation pathways.[11]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key expected

absorption bands include:

C-F Stretching: Strong absorption bands in the 1100-1350 cm⁻¹ region, characteristic of the

C-F bonds in the trifluoromethyl group and the aromatic ring.

C-O Stretching: A strong band for the aryl-alkyl ether linkage, typically found around 1250

cm⁻¹.

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region.

Aromatic C-H Stretching: Signals above 3000 cm⁻¹.

Role in Drug Discovery and Development
The strategic inclusion of fluorine in drug candidates is a powerful tactic for optimizing

pharmacokinetic and pharmacodynamic properties.[12][13][14]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.rsc.org/suppdata/c6/ra/c6ra09011g/c6ra09011g1.pdf
https://www.colorado.edu/lab/nmr/sites/default/files/attached-files/19f_nmr_reference_standards_0.pdf
https://nvlpubs.nist.gov/nistpubs/jres/049/jresv49n5p343_A1b.pdf
https://nvlpubs.nist.gov/nistpubs/jres/049/5/V49.N05.A06.pdf
https://pdf.benchchem.com/15413/Application_Note_Mass_Spectrometry_Fragmentation_Analysis_of_2_Fluoro_5_methylhex_3_ene.pdf
https://pubmed.ncbi.nlm.nih.gov/25755132/
https://www.researchgate.net/publication/273261920_Fluorine_in_Drug_Design_A_Case_Study_with_Fluoroanisoles
https://scispace.com/papers/fluorine-in-drug-design-a-case-study-with-fluoroanisoles-1pim3l2o1y
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b121695?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Metabolic Stability: The trifluoromethyl group is exceptionally stable to oxidative metabolism.

[4] Replacing a metabolically vulnerable methyl or hydrogen group with a CF₃ group can

block common metabolic pathways, thereby increasing the drug's half-life and bioavailability.

[2]

Lipophilicity and Permeability: The CF₃ group significantly increases the lipophilicity of a

molecule (Hansch π value of +0.88).[3] This modification can enhance a compound's ability

to cross cellular membranes, which is particularly crucial for drugs targeting the central

nervous system (CNS).[2]

Binding Affinity: The strong electronegativity of fluorine atoms can lead to favorable

electrostatic interactions with protein targets. Furthermore, the CF₃ group can act as a

bioisostere for other groups, potentially improving the fit within a receptor's binding pocket

and increasing potency.[3]

Experimental Protocol: Purity and Identity
Verification by GC-MS
This protocol outlines a self-validating system for confirming the identity and assessing the

purity of a sample of 2-Fluoro-3-(trifluoromethyl)anisole.

Objective: To separate volatile components by Gas Chromatography (GC) and identify 2-
Fluoro-3-(trifluoromethyl)anisole by its mass spectrum and retention time.

Methodology:

Sample Preparation:

Prepare a 1 mg/mL stock solution of 2-Fluoro-3-(trifluoromethyl)anisole in a high-purity

solvent such as ethyl acetate or dichloromethane. The choice of solvent is critical to

ensure it does not co-elute with the analyte.

Perform a serial dilution to a final concentration of approximately 10 µg/mL for analysis.

Gas Chromatography (GC) Parameters:
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Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film

thickness). This type of column separates compounds based on their boiling points, which

is ideal for general screening.

Injection Volume: 1 µL.

Injector Temperature: 250°C.

Carrier Gas: Helium, with a constant flow rate of 1 mL/min.

Oven Temperature Program:

Initial temperature: 60°C, hold for 2 minutes.

Ramp: Increase temperature at a rate of 10°C/min to 280°C.

Final hold: Hold at 280°C for 5 minutes. This program ensures good separation of the

analyte from any potential impurities.

Mass Spectrometry (MS) Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV. This is a standard, robust method for

generating reproducible fragmentation patterns.

Mass Range: Scan from m/z 40 to 400. This range will capture the molecular ion and all

significant fragments.

Ion Source Temperature: 230°C.

Quadrupole Temperature: 150°C.

Data Analysis:

Identify the peak corresponding to 2-Fluoro-3-(trifluoromethyl)anisole based on its

retention time.

Confirm the identity by comparing the acquired mass spectrum with a reference library or

by analyzing the fragmentation pattern for the expected molecular ion (m/z 194) and key
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fragments.

Calculate the purity by integrating the peak area of the analyte and expressing it as a

percentage of the total integrated area of all peaks in the chromatogram.

Sample Preparation GC-MS Analysis Data Processing

Stock Solution (1 mg/mL)
in Ethyl Acetate

Dilution to
10 µg/mL

GC Separation
(DB-5ms column)

EI-MS Detection
(70 eV)

Analyte Elution Identify Peak by
Retention Time

Confirm Structure
(Mass Spectrum)

Calculate Purity
(% Area)

Click to download full resolution via product page

Caption: Workflow for GC-MS analysis of 2-Fluoro-3-(trifluoromethyl)anisole.

Safety, Handling, and Storage
Adherence to safety protocols is paramount when working with any chemical intermediate. The

following guidelines are based on available Safety Data Sheets (SDS).[5][15]

Hazard Identification:

H227: Combustible liquid.[5]

H315: Causes skin irritation.[5]

H319: Causes serious eye irritation.[5]

H335: May cause respiratory irritation.[5]

Precautionary Measures:

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[16]

[17] Avoid breathing vapors or mist.[5] Wear appropriate personal protective equipment

(PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[15]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

Keep away from heat, sparks, and open flames.[17] Store locked up.[5]

First Aid:

Eyes: Immediately rinse with plenty of water for at least 15 minutes, removing contact

lenses if present and easy to do. Seek medical attention.[5]

Skin: Remove contaminated clothing and wash skin thoroughly with soap and water.[5]

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[5]
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Caption: Core safety protocol for handling fluorinated intermediates.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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